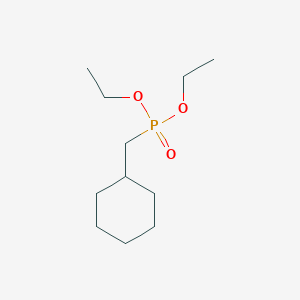
Phosphonic acid, (cyclohexylmethyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (cyclohexylmethyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a cyclohexylmethyl group and two ethyl ester groups. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphonic acid, (cyclohexylmethyl)-, diethyl ester can be synthesized using the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester in the presence of an alkyl halide. For example, the reaction of trimethylphosphite with cyclohexylmethyl bromide in the presence of a base can yield the desired phosphonate ester .
Industrial Production Methods: Industrial production of phosphonic acid esters often involves the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol. This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity .
Análisis De Reacciones Químicas
Types of Reactions: Phosphonic acid, (cyclohexylmethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphonic acid, (cyclohexylmethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (cyclohexylmethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through the formation of a stable complex between the phosphonate group and the enzyme’s active site .
Comparación Con Compuestos Similares
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Diethyl phosphite
- Diethyl cyanomethylphosphonate
Comparison: Phosphonic acid, (cyclohexylmethyl)-, diethyl ester is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds such as phosphonic acid, (phenylmethyl)-, diethyl ester, which contains a phenylmethyl group instead. The cyclohexylmethyl group can influence the compound’s reactivity and binding affinity to molecular targets .
Propiedades
Número CAS |
63909-49-9 |
|---|---|
Fórmula molecular |
C11H23O3P |
Peso molecular |
234.27 g/mol |
Nombre IUPAC |
diethoxyphosphorylmethylcyclohexane |
InChI |
InChI=1S/C11H23O3P/c1-3-13-15(12,14-4-2)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |
Clave InChI |
ZPWOKUKDIYNLDO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1CCCCC1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
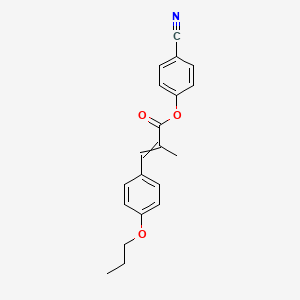
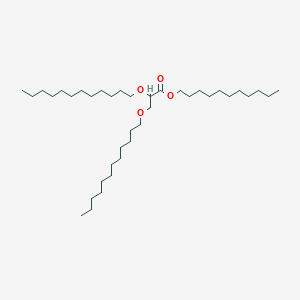
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
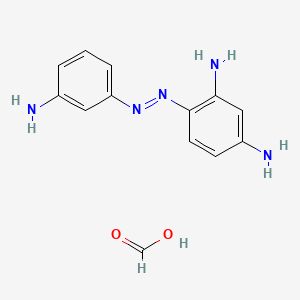
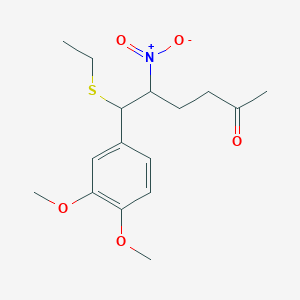
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)
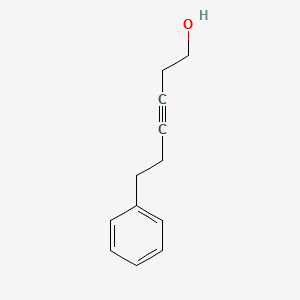
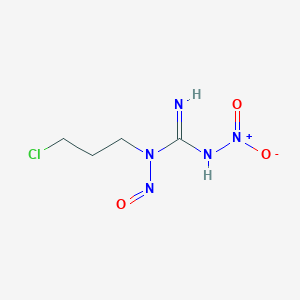
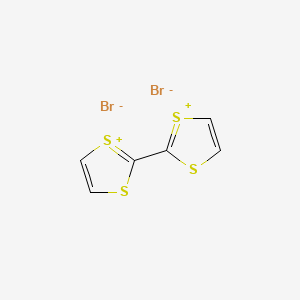
![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
